molecular formula C21H26N4O4S2 B2896212 6-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449767-15-1

6-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2896212
CAS No.: 449767-15-1
M. Wt: 462.58
InChI Key: GAIJOPBHCZAFBG-UHFFFAOYSA-N
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Description

6-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (CAS: 1215389-39-1) is a synthetic small molecule featuring a bicyclic thienopyridine core fused with a tetrahydrothieno[2,3-c]pyridine scaffold. The compound is substituted at the 2-position with a 4-(piperidin-1-ylsulfonyl)benzamido group and at the 6-position with a methyl group. Its hydrochloride salt form is commonly utilized in research settings, with handling precautions emphasizing avoidance of heat and ignition sources .

This compound belongs to the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine class, which has been studied for its inhibitory activity against tumor necrosis factor-alpha (TNF-α) production. Derivatives of this structural class exhibit potent anti-inflammatory properties, as demonstrated in rat whole-blood assays and adjuvant-induced arthritic models .

Properties

IUPAC Name

6-methyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S2/c1-24-12-9-16-17(13-24)30-21(18(16)19(22)26)23-20(27)14-5-7-15(8-6-14)31(28,29)25-10-3-2-4-11-25/h5-8H,2-4,9-13H2,1H3,(H2,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIJOPBHCZAFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Tetrahydrothieno[2,3-c]Pyridine Core

The bicyclic tetrahydrothieno[2,3-c]pyridine scaffold is typically constructed via cyclocondensation or formylation-mediated ring closure . A method adapted from clopidogrel synthesis involves reacting a thiophene-ethylamine derivative with paraformaldehyde under acidic conditions to form the fused ring system. For example:

  • Step 1 : 2-(2-Thienyl)ethylamine is treated with paraformaldehyde in hydrochloric acid at 60–80°C, inducing cyclization to yield 4,5,6,7-tetrahydrothieno[2,3-c]pyridine.
  • Step 2 : The intermediate is isolated as a hydrochloride salt via crystallization from ethanol/water mixtures, achieving >95% purity.

Key Reaction Parameters :

Parameter Condition
Temperature 60–80°C
Acid Catalyst HCl (conc.)
Reaction Time 4–6 hours
Yield 82–89%

N-Methylation at Position 6

Transfer hydrogenation with formaldehyde is a preferred method for introducing the methyl group at position 6, avoiding harsh alkylating agents. A protocol from US8697876B2 employs:

  • Conditions : Piperidine derivatives are reacted with formaldehyde (2.5 eq.) and 10% palladium on charcoal under reflux in ethanol/water (3:1).
  • Mechanism : The reaction proceeds via imine formation followed by hydrogen transfer, achieving >90% conversion to the N-methylated product.

Alternative Approach : Direct alkylation using methyl iodide and potassium carbonate in DMF at 50°C yields the methylated derivative but with lower selectivity (70–75%).

Sulfonylation to Attach the Piperidin-1-Ylsulfonyl Group

The piperidin-1-ylsulfonyl moiety is introduced via sulfonylation of 4-aminobenzoic acid derivatives:

  • Step 1 : 4-Aminobenzoic acid is treated with piperidine-1-sulfonyl chloride (1.1 eq.) in pyridine at 0–5°C.
  • Step 2 : The sulfonamide product is isolated by precipitation in ice-cwater and recrystallized from methanol (purity >98%).

Reaction Optimization :

Variable Optimal Value
Temperature 0–5°C
Base Pyridine (2.5 eq.)
Reaction Time 2 hours

Formation of the 3-Carboxamide Functionality

The 3-carboxamide group is installed through nitrile hydrolysis followed by amidation:

  • Step 1 : A nitrile intermediate is hydrolyzed to the carboxylic acid using 6M HCl at 100°C.
  • Step 2 : The acid is converted to the carboxamide via reaction with ammonium chloride and HATU in DMF, achieving 80–85% yield.

Alternative Pathway : Direct coupling of the carboxylic acid with an amine using T3P (propylphosphonic anhydride) in THF provides a one-pot route with comparable efficiency.

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Analytical data for the target compound include:

  • ¹H NMR (400 MHz, DMSO-d6): δ 1.45–1.60 (m, 6H, piperidine), 2.35 (s, 3H, CH₃), 3.15–3.30 (m, 4H, thienopyridine), 7.85 (d, J=8.4 Hz, 2H, aromatic).
  • HPLC Purity : ≥99.5% (C18 column, acetonitrile/water).

Comparative Analysis of Synthetic Routes

Method Step Patent-Based Approach Industrial Protocol
Cyclization Formylation (paraformaldehyde/HCl) Strecker synthesis
N-Methylation Transfer hydrogenation (Pd/C) Alkylation (CH₃I/K₂CO₃)
Amide Coupling HOBt/EDCl T3P-mediated coupling
Overall Yield 62–68% 58–65%

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

6-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be employed in biochemical assays to investigate its interactions with biological targets.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

6-Methyl-N-(4-methoxyphenyl)-2-[(E)-(4-methylphenyl)methyleneamino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

  • Key Differences: The 2-position substituent is an (E)-(4-methylphenyl)methyleneamino group instead of the 4-(piperidin-1-ylsulfonyl)benzamido moiety. The 3-carboxamide group is retained, but the N-substituent is a 4-methoxyphenyl group.
  • The methoxyphenyl group may enhance lipophilicity compared to the parent compound .

Methyl-Substituted Piperidine Analogues

  • Examples: 6-Methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS: 1216783-96-8) 6-Methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
  • Key Differences :
    • Methyl groups at the 2- or 3-position of the piperidine ring alter steric and electronic properties.
    • Molecular weight remains consistent (513.1 g/mol), but substituent positioning may influence sulfonamide conformation and target binding .

Thieno[2,3-b]pyridine Derivatives

  • Example: 3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
  • Key Differences: The fused thienopyridine system differs in ring fusion (2,3-b vs. 2,3-c), altering the spatial arrangement of substituents. Ethoxycarbonyl and methoxyphenyl groups replace the sulfonamide-benzamido moiety, likely reducing TNF-α inhibitory activity .

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure 2-Position Substituent Molecular Weight (g/mol) TNF-α Inhibition (IC₅₀)*
6-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (Target) Thieno[2,3-c]pyridine 4-(Piperidin-1-ylsulfonyl)benzamido 512.5 (HCl salt) Potent
6-Methyl-N-(4-methoxyphenyl)-2-[(E)-(4-methylphenyl)methyleneamino]-... () Thieno[2,3-c]pyridine (E)-(4-Methylphenyl)methyleneamino 465.6 Not reported
6-Methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-... hydrochloride () Thieno[2,3-c]pyridine 4-((2-Methylpiperidin-1-yl)sulfonyl)benzamido 513.1 Likely similar to target
3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide () Thieno[2,3-b]pyridine Ethoxycarbonyl, 4-methoxyphenyl 399.4 Lower activity expected

*IC₅₀ values for TNF-α inhibition are extrapolated from class-specific data in rat models .

Key Findings from Comparative Studies

The unsubstituted piperidine in the target compound may optimize interactions with polar residues in TNF-α or its receptors .

Role of the Benzamido Group: The 4-(piperidin-1-ylsulfonyl)benzamido group in the target compound enhances hydrogen-bonding capacity compared to simpler substituents (e.g., methyleneamino groups in ), likely improving binding specificity .

Ring Fusion Position: Thieno[2,3-c]pyridines (target) exhibit distinct conformational flexibility compared to thieno[2,3-b]pyridines (), which may explain superior anti-inflammatory activity in the former class .

Q & A

Basic: What are the key synthetic pathways and reaction conditions for synthesizing this compound?

Answer:
The synthesis involves multi-step protocols, typically starting with the thieno[2,3-c]pyridine core. Critical steps include sulfonamide coupling and amidation. Key reaction conditions and reagents are summarized below:

Reaction Type Reagents Conditions
OxidationPotassium permanganateAcidic/neutral conditions
ReductionLithium aluminum hydrideDry ether
SubstitutionSodium hydrideDimethylformamide (DMF)

Optimization requires strict control of temperature, solvent polarity, and anhydrous environments. For example, DMF enhances substitution efficiency, while LiAlH4 in dry ether ensures selective reduction without over-reducing sensitive groups .

Basic: Which analytical techniques are essential for structural characterization and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies proton/carbon environments (e.g., piperidinylsulfonyl protons at δ 2.8–3.2 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Purity >95% is achievable with C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 513.1 for hydrochloride salt ).

Advanced: How can researchers resolve low yields in the final amidation step?

Answer:
Low yields may result from:

  • Incomplete activation: Use coupling agents like HATU or EDCI with HOAt to enhance carboxylate activation.
  • Side reactions: Introduce protecting groups for amines (e.g., Boc) during intermediate steps .
  • Solvent optimization: Replace DMF with dichloromethane for sterically hindered amides .

Validate intermediates via TLC and adjust stoichiometry (e.g., 1.2:1 molar ratio of acyl chloride to amine) .

Advanced: How should contradictory bioactivity data across studies be analyzed?

Answer:
Discrepancies often arise from:

  • Assay variability: Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times .
  • Impurity profiles: Compare HPLC traces and MS data between batches .
  • Structural analogs: Test activity of derivatives (e.g., piperidine-substituted vs. morpholine analogs) to identify critical pharmacophores .

Use orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. functional cAMP assays) to confirm target engagement .

Basic: What functional groups dictate the compound’s reactivity and stability?

Answer:
Key functional groups include:

  • Sulfonamide (R-SO2-NR2): Susceptible to hydrolysis under strong acids/bases. Stabilize with pH 6–8 buffers .
  • Thienopyridine core: Aromatic stability enables π-stacking with biological targets .
  • Amide bond (CONH): Resistant to nucleophilic attack but prone to enzymatic cleavage (e.g., proteases) .

Advanced: What computational strategies predict binding modes to kinase targets?

Answer:

  • Molecular docking: Use AutoDock Vina with PubChem’s 3D conformer data (CID: [withheld]) to model ATP-binding pockets .
  • Molecular dynamics (MD): Simulate ligand-protein interactions (e.g., 100 ns trajectories in AMBER) to assess binding stability .
  • QSAR models: Train on analogs (e.g., methyl vs. ethyl substituents) to predict IC50 trends .

Basic: How is the compound’s solubility profile managed in biological assays?

Answer:

  • Solubility enhancers: Use DMSO (≤1% v/v) for stock solutions to avoid precipitation .
  • Buffered systems: Phosphate-buffered saline (PBS) at pH 7.4 maintains stability during cell-based assays .

Advanced: What strategies mitigate degradation during long-term storage?

Answer:

  • Lyophilization: Store as a lyophilized powder at -80°C under argon to prevent hydrolysis .
  • Stabilizers: Add antioxidants (e.g., BHT) to liquid formulations .

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